molecular formula C14H17NO3 B8428819 Benzyl 2-methyl-1-oxa-5-azaspiro[2.4]heptane-5-carboxylate

Benzyl 2-methyl-1-oxa-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B8428819
M. Wt: 247.29 g/mol
InChI Key: IBRANEFDJOMGLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-methyl-1-oxa-5-azaspiro[2.4]heptane-5-carboxylate is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

benzyl 2-methyl-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate

InChI

InChI=1S/C14H17NO3/c1-11-14(18-11)7-8-15(10-14)13(16)17-9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3

InChI Key

IBRANEFDJOMGLV-UHFFFAOYSA-N

Canonical SMILES

CC1C2(O1)CCN(C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-ethylidenepyrrolidine-1-carboxylic acid benzyl ester (Example A8, 0.65 g, 2.8 mmol) and 3-chloroperoxybenzoic acid (0.86 g, 5 mmol) in dichloromethane (15 mL) is stirred at room temperature for 3 hours. The excess peracid is decomposed by the addition of 10% sodium sulfite. The organic layer is washed with 5% sodium bicarbonate solution, dried over Na2SO4 and evaporated. The residue is purified by column chromatography (1:1 hexanes/ethyl acetate) to afford the title compound (0.310 g). 1H NMR (200 MHz, CDCl3): δ 7.36–7.26 (m, 5H), 5.14 (s, 2H), 3.73–3.55 (m, 3H), 3.34 (d. 1H), 3.20–3.13 (m, 1H), 2.26–2.11 (m, 1H), 1.90–1.62 (m, 1H), 1.33 (d, 3H).
Name
3-ethylidenepyrrolidine-1-carboxylic acid benzyl ester
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
peracid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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